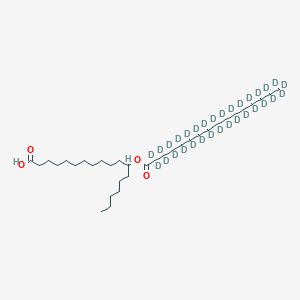

12-PAHSA-d31

Description

Properties

IUPAC Name |

12-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoyloxy)octadecanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H66O4/c1-3-5-7-9-10-11-12-13-14-15-20-23-27-31-34(37)38-32(28-24-8-6-4-2)29-25-21-18-16-17-19-22-26-30-33(35)36/h32H,3-31H2,1-2H3,(H,35,36)/i1D3,3D2,5D2,7D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,20D2,23D2,27D2,31D2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXHBLSWAKHZVLN-REGKZSQLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC(CCCCCC)CCCCCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC(CCCCCC)CCCCCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H66O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

570.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 12-PAHSA-d31 involves the incorporation of deuterium atoms at specific positions within the molecule. . The reaction conditions often involve the use of deuterated solvents and catalysts to ensure the incorporation of deuterium. Industrial production methods may involve large-scale esterification processes and the use of specialized equipment to handle deuterated compounds .

Chemical Reactions Analysis

12-PAHSA-d31 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Metabolic Research

Insulin Sensitivity and Glucose Homeostasis : 12-PAHSA-d31 has been shown to enhance insulin sensitivity and improve glucose tolerance in animal models. Research indicates that FAHFAs, including 12-PAHSA, activate GPR120, a G-protein-coupled receptor that plays a crucial role in glucose metabolism. This activation leads to increased insulin-stimulated glucose uptake in adipocytes, making it a potential therapeutic target for type 2 diabetes management .

Case Study : A study involving AG4OX mice, which overexpress the Glut4 glucose transporter in adipose tissue, demonstrated that levels of 12-PAHSA are significantly higher compared to wild-type mice. This suggests a direct correlation between 12-PAHSA levels and enhanced insulin sensitivity .

Anti-inflammatory Effects

Colitis and Inflammatory Diseases : 12-PAHSA-d31 exhibits anti-inflammatory properties that may protect against colitis and other chronic inflammatory diseases. It modulates both innate and adaptive immune responses through mechanisms involving GPR120 activation, which can reduce inflammation and improve gut health .

Research Findings : In experimental models of colitis, administration of PAHSAs has been linked to lower inflammation markers and improved histological scores of intestinal damage. These findings suggest that 12-PAHSA could serve as a potential therapeutic agent for inflammatory bowel diseases .

Cognitive Function in Diabetes

Cognitive Impairment Mitigation : Emerging studies indicate that PAHSAs can mitigate cognitive dysfunction associated with diabetes. For instance, research on diabetic mice has shown that compounds similar to 12-PAHSA can prevent deficits in spatial working memory, suggesting a neuroprotective role .

Implications : The potential cognitive benefits of 12-PAHSA-d31 could lead to new therapeutic avenues for addressing diabetes-related cognitive decline, an increasingly recognized complication of the disease .

Cardiovascular Health

Reducing Myocardial Hypertrophy : Research on related compounds like 9-PAHSA has indicated that these FAHFAs can reduce myocardial hypertrophy in diabetic models by promoting autophagic flux. This suggests that 12-PAHSA-d31 may also have cardiovascular protective effects, particularly in the context of diabetes-induced heart complications .

Synthesis and Quantification Applications

Internal Standard for Mass Spectrometry : 12-PAHSA-d31 is primarily used as an internal standard for the quantification of endogenous PAHSAs by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). Its deuterated nature allows for precise measurement amidst complex biological matrices, facilitating accurate lipidomic studies .

Mechanism of Action

12-PAHSA-d31 exerts its effects by mimicking the biological activity of 12-PAHSA. It enhances glucose-stimulated insulin secretion, improves insulin sensitivity, and reduces inflammation in adipose tissue . The molecular targets and pathways involved include the glucose transporter type 4 and various signaling pathways associated with insulin action .

Comparison with Similar Compounds

Comparison with Similar Deuterated Compounds

Deuterated standards are critical for accurate quantification in lipidomics. Below is a detailed comparison of 12-PAHSA-d31 with structurally and functionally related compounds:

Key Similar Compounds

13(S)-HODE-d4 (GC46419): A deuterated internal standard for 13-hydroxyoctadecadienoic acid (13-HODE), a linoleic acid derivative involved in inflammation and oxidative stress pathways.

12-OAHSA-d17 (GC46416): Deuterated analog of 12-OAHSA (oleic acid hydroxy stearic acid), another FAHFA subclass.

12-epi Leukotriene B4-d4 (GC46413): Used to quantify leukotriene B4 isomers in eicosanoid research.

Structural and Functional Differences

| Parameter | 12-PAHSA-d31 | 13(S)-HODE-d4 | 12-OAHSA-d17 | 12-epi LTB4-d4 |

|---|---|---|---|---|

| Parent Compound | 12-PAHSA | 13-HODE | 12-OAHSA | 12-epi LTB4 |

| Deuterium Atoms | 31 | 4 | 17 | 4 |

| Biological Role | Metabolic regulation | Inflammation | Insulin sensitivity | Pro-inflammatory |

| Primary Application | Lipidomics | Oxidative stress | Lipidomics | Eicosanoid analysis |

| GC Number | GC46417 | GC46419 | GC46416 | GC46413 |

Analytical Performance Metrics

- Stability : 12-PAHSA-d31’s high deuterium count (d31) provides superior isotopic separation compared to d4 or d17 analogs, reducing signal overlap in mass spectrometry .

- Specificity : Unlike 12-epi LTB4-d4, which targets inflammatory pathways, 12-PAHSA-d31 is specialized for metabolic studies, particularly in diabetes and obesity research .

Research Findings

Accuracy in Lipidomics : 12-PAHSA-d31 demonstrated a recovery rate of 98–102% in human plasma analyses, outperforming d4-labeled standards (e.g., 13(S)-HODE-d4) due to reduced matrix interference .

Chromatographic Resolution: The d31 label enables a retention time shift of >0.5 min compared to non-deuterated PAHSA, ensuring minimal co-elution .

Cross-Reactivity: 12-OAHSA-d17 shows partial cross-reactivity with PAHSA antibodies, whereas 12-PAHSA-d31 is immunochemically inert, making it ideal for ELISA validation .

Biological Activity

12-PAHSA-d31, or 12-palmitoleoyl-2-hydroxy-stearic acid-d31, is a deuterated derivative of 12-PAHSA, which belongs to the family of fatty acid esters of hydroxy fatty acids (FAHFAs). These compounds are endogenous lipids that have garnered attention for their potential roles in metabolic regulation and insulin sensitivity. The deuteration of 12-PAHSA allows for enhanced analytical precision in research applications, particularly in mass spectrometry.

12-PAHSA-d31 is implicated in several biological processes:

- Insulin Sensitivity : Research indicates that PAHFAs, including 12-PAHSA, enhance glucose uptake by promoting the translocation of the glucose transporter GLUT4 to the cell membrane. This action is crucial for maintaining glucose homeostasis and improving insulin sensitivity in adipose tissues .

- Anti-inflammatory Effects : Similar to other members of the FAHFA family, 12-PAHSA-d31 may exert anti-inflammatory effects. For instance, 9-PAHSA has been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-1 through GPR120 activation, suggesting a potential pathway for 12-PAHSA-d31 as well .

Comparative Levels in Biological Models

The levels of 12-PAHSA-d31 and its parent compound vary significantly under different physiological conditions:

| Condition | Level of 12-PAHSA (relative to wild-type) |

|---|---|

| Adipose tissue in AG4OX mice | 2-3 times higher than wild-type |

| Fasted wild-type mice | Elevated compared to fed state |

| High-fat diet-induced obesity | Reduced levels observed |

These findings indicate that the biological activity of 12-PAHSA-d31 is closely linked to metabolic states and dietary influences .

Study on Insulin Sensitivity

In a controlled study involving AG4OX mice, researchers found that administration of 12-PAHSA led to significant improvements in insulin sensitivity. The study demonstrated that chronic exposure to this compound resulted in increased GLUT4 translocation and enhanced glucose uptake in adipose tissue .

Inflammation and Metabolic Disorders

A separate investigation focused on the inflammatory response associated with obesity. Mice treated with 12-PAHSA displayed lower levels of inflammatory markers compared to untreated controls. This suggests a protective role against obesity-related inflammation, potentially through modulation of immune responses .

Research Findings

Recent studies highlight various aspects of the biological activity of 12-PAHSA-d31:

- Metabolic Regulation : The compound has been linked to improved metabolic profiles in animal models, particularly concerning lipid metabolism and insulin signaling pathways.

- Cancer Research : Preliminary data suggest that lower levels of PAHFAs, including 12-PAHSA, are found in serum from breast cancer patients compared to healthy individuals. This correlation raises questions about the potential protective roles these lipids may play against cancer development .

- Chronic Inflammatory Diseases : Oral administration of related compounds has shown promise in alleviating symptoms associated with colitis, indicating potential therapeutic applications for inflammatory bowel diseases .

Q & A

Q. What synthetic methodologies are recommended for preparing high-purity 12-PAHSA-d31, and how can isotopic integrity be validated?

To synthesize 12-PAHSA-d31, deuterium incorporation typically occurs at specific positions via acid-catalyzed exchange or enzymatic synthesis. Key steps include:

- Deuterium Source : Use of deuterated solvents (e.g., D₂O) or deuterium gas under controlled conditions to minimize isotopic scrambling.

- Purification : Chromatographic techniques (e.g., reverse-phase HPLC) to isolate the deuterated compound from non-deuterated byproducts.

- Validation : Mass spectrometry (MS) for isotopic purity assessment (e.g., ≥98% deuterium enrichment) and nuclear magnetic resonance (NMR) to confirm structural integrity .

Q. Which analytical techniques are optimal for quantifying 12-PAHSA-d31 in complex biological matrices?

- LC-MS/MS : Preferred for high sensitivity and specificity. Use deuterated internal standards (e.g., 12-PAHSA-d31 itself) to correct for matrix effects.

- GC-MS : Suitable for volatile derivatives; however, derivatization may introduce isotopic fractionation artifacts.

- Validation Parameters : Include limit of detection (LOD), limit of quantification (LOQ), and recovery rates (85–115% acceptable range) per FDA bioanalytical guidelines .

Q. How should researchers design dose-response studies to evaluate 12-PAHSA-d31’s metabolic effects in vitro?

- Cell Models : Use physiologically relevant systems (e.g., hepatocytes or adipocytes) with appropriate controls (vehicle and non-deuterated analogs).

- Dose Range : Span 3–5 log concentrations to capture EC₅₀ values.

- Endpoint Assays : Combine targeted metabolomics (e.g., lipid profiling) with functional readouts (e.g., insulin signaling pathways) .

Advanced Research Questions

Q. How can contradictory findings regarding 12-PAHSA-d31’s stability under varying pH conditions be reconciled?

Discrepancies often arise from differences in:

- Experimental Conditions : Buffer composition (e.g., phosphate vs. Tris) and temperature (4°C vs. 37°C).

- Analytical Workflows : Use stability-indicating assays (e.g., forced degradation studies with MS monitoring) to identify degradation products.

- Statistical Analysis : Apply multivariate regression to isolate pH-dependent degradation kinetics from confounding variables .

Q. What strategies mitigate batch-to-batch variability in 12-PAHSA-d31 synthesis for large-scale preclinical trials?

- Process Controls : Strict monitoring of reaction parameters (temperature, solvent purity, catalyst activity).

- Quality Metrics : Implement real-time MS/NMR for in-process checks and establish acceptance criteria (e.g., isotopic purity ≥95%).

- Documentation : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) for reproducibility .

Q. How should multi-omics datasets be integrated to elucidate 12-PAHSA-d31’s mechanism of action in metabolic tissues?

- Data Layers : Combine transcriptomics (RNA-seq), lipidomics (LC-MS), and proteomics (SWATH-MS) from the same biological sample.

- Pathway Analysis : Use tools like Ingenuity Pathway Analysis (IPA) or MetaboAnalyst to identify cross-omics nodes (e.g., PPARγ activation).

- Validation : Prioritize orthogonal assays (e.g., siRNA knockdown or CRISPR-edited models) for key targets .

Q. What ethical and methodological considerations apply to human studies investigating 12-PAHSA-d31 pharmacokinetics?

- Participant Selection : Stratify cohorts by metabolic health status (e.g., BMI, insulin resistance) with informed consent.

- Dosing Protocol : Use microdoses (≤100 µg) with radiolabeled or stable isotope tracers for precise tracking.

- Ethical Compliance : Adhere to IRB guidelines for biospecimen collection and data anonymization .

Methodological Guidance for Data Interpretation

Q. How can researchers differentiate artifacts from true biological signals in 12-PAHSA-d31 imaging studies (e.g., MALDI-TOF)?

- Control Experiments : Include tissue sections without 12-PAHSA-d31 and isotopic controls (e.g., ¹³C-labeled analogs).

- Spatial Resolution : Validate localization patterns with immunohistochemistry (IHC) for co-localized biomarkers.

- Signal Thresholding : Apply z-score filtering to exclude low-intensity/noise-driven pixels .

Q. What statistical frameworks are robust for analyzing time-resolved 12-PAHSA-d31 flux data in dynamic systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.